(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Its core structure features a benzo[d]thiazole ring substituted at position 5 with a methoxy group and at position 3 with a 2-(methylthio)ethyl chain. The Z-configuration denotes the spatial arrangement of substituents around the imine double bond, which is critical for its stereoelectronic properties. These structural elements suggest possible applications in targeting enzymes or receptors sensitive to sulfonyl or heterocyclic motifs, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S3/c1-27-15-4-7-17(8-5-15)31(25,26)13-10-20(24)22-21-23(11-12-29-3)18-14-16(28-2)6-9-19(18)30-21/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBNKVPVRTDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound with notable structural features, including a benzo[d]thiazole moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under preliminary investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.7 g/mol. The presence of methoxy groups enhances its solubility, which may contribute to its bioactivity. The structural features can be summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |
| Molecular Weight | 494.7 g/mol |
| Functional Groups | Methoxy, Thiazole, Sulfonamide |
Biological Activities
Preliminary studies and analogs suggest that this compound may exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating potential efficacy against bacterial strains.
- Anticancer Properties : Similar thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, which could be relevant for therapeutic applications.
Case Studies and Research Findings
Research on related compounds provides insights into the biological activities of (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells, finding significant reductions in cell viability at specific concentrations. This suggests that similar derivatives may have potent anticancer effects.
- Antiviral Activity : Research on thiazole derivatives has reported inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV). The mechanism often involves interference with viral polymerase activity.
- Mechanistic Insights : Compounds targeting specific pathways, such as the FtsZ protein in bacteria, have been shown to disrupt cell division, indicating a potential mechanism for antibacterial activity.
Comparative Analysis
A comparison of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxybenzothiazole | Benzothiazole ring | Antimicrobial |
| 4-Methoxyphenylsulfonamide | Sulfonamide group | Antibacterial |
| 2-Methylthio-N-benzothiazole | Methylthio substitution on benzothiazole | Anticancer |
The unique combination of functional groups in (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide may confer distinct biological activities not observed in other compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide exhibit promising anticancer properties. For instance, derivatives containing thiazole and sulfonamide groups have shown effectiveness against various cancer cell lines, including MDA-MB-231 and HT29 .
Antimicrobial Properties
Thiazole derivatives have been documented for their antimicrobial activities. Studies have demonstrated that compounds with similar structures possess antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .
Synthesis Pathways
The synthesis of (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide can be achieved through various organic reactions, often involving the condensation of thiazole derivatives with amides or sulfonyl chlorides. The synthesis conditions can significantly affect yield and purity, with reported yields around 76% under optimized conditions .
Photovoltaic Materials
The unique electronic properties of thiazole derivatives make them suitable for applications in organic photovoltaics. Their ability to form charge-transfer complexes can enhance the efficiency of solar cells.
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, leading to the development of advanced materials for various industrial applications.
Case Studies
- Anticancer Research : A study published in 2020 highlighted the effectiveness of thiazole-based compounds against breast cancer cells. The research demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of various thiazole derivatives against common pathogens. Results showed that some derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () share a benzo[d]thiazole core but differ in substituents. However, the acetyl and methyl groups in 8a () may enhance lipophilicity, favoring membrane permeability .
Triazole and Thiadiazole Derivatives
The 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature sulfonyl and triazole moieties. These compounds exhibit tautomerism between thiol and thione forms, a property absent in the target compound due to its rigid benzo[d]thiazole backbone. The 2,4-difluorophenyl group in analogues introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to the target’s methoxy groups .
Oxadiazole and Semicarbazide Derivatives
Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () incorporate oxadiazole rings linked to sulfanyl-propanamide chains.
Functional Group Analysis
Sulfonyl vs. Carbonyl Groups
The 4-methoxyphenyl sulfonyl group in the target compound provides stronger hydrogen-bond acceptor capacity than the acetyl or benzoyl groups in ’s 8a–c . This may improve interactions with polar residues in target proteins, as seen in sulfonamide-based enzyme inhibitors .
Methoxy vs. Halogen Substituents
The methoxy groups in the target compound are less electronegative than the halogens (Cl, Br) in ’s 7–9 , reducing electron-withdrawing effects but improving metabolic stability by resisting oxidative dehalogenation .
Bioactivity and Computational Predictions
Molecular Similarity Metrics
Using Tanimoto or Dice indexes (), the target compound shows moderate similarity (~0.6–0.7) to ’s 8a–c due to shared heterocyclic cores. Lower similarity (~0.4–0.5) is observed with ’s oxadiazoles, reflecting structural divergence .
Bioactivity Clustering
Per , the compound’s sulfonyl and methoxy groups may align it with clusters of kinase or protease inhibitors, whereas halogenated analogues () cluster with antimicrobial agents due to enhanced electrophilicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Predictions
Key Research Findings
Stereoelectronic Effects : The Z-configuration and methoxy groups in the target compound may enhance binding to ATP-binding pockets in kinases, as suggested by QSAR models ().
Metabolic Stability : The methylthioethyl group likely improves resistance to cytochrome P450 oxidation compared to ’s acetylated derivatives .
Toxicity Profile : The absence of halogens (cf. ) reduces risks of bioaccumulation but may lower potency against bacterial targets .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
